2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide
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Overview
Description
2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselectivity in Reactions: The interaction of similar compounds with 2-acetylcyclohexanone, 2-acetylcyclopentanone, or their enamines leads to non-regiospecific reactions, forming mixtures of 3-cyano-4-methyl-5,6-tri(tetra)methylenepyridine-2(1H)-thiones and other compounds. This contradicts previous literature data, suggesting unique regioselectivity characteristics (Dotsenko et al., 2012).
- Michael Reaction Synthesis: Cyclopentylidene- and cyclohexylidene(cyano)acetamides react with malononitrile and cyano-(thioacetamide) according to the Michael pattern, forming various cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones (Dyachenko et al., 2004).
- Synthesis of Isoquinoline Derivatives: Condensation of cyclohexylidene(cyano)thioacetamides with aldehydes or specific cycloalkenes results in the formation of hexahydroisoquinoline-4-carbonitriles. These reactions also lead to isoquinolin-3-yl sulfides or thieno[2,3-c]isoquinolines through selective reactions and cyclization (Dyachenko & Vovk, 2012).
Applications in Dyeing and Antimicrobial Agents
- Antimicrobial Acyclic and Heterocyclic Dyes: Novel polyfunctionalized acyclic and heterocyclic dye precursors based on similar compounds are synthesized. These dyes show significant antimicrobial activity against various organisms, with some compounds exhibiting higher efficiency than selected standards (Shams et al., 2011).
- Antifungal Activity: Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally related to the compound , have been identified as fungicidal agents with broad antifungal activity against Candida and Aspergillus species. Optimization of these derivatives has led to compounds with significant antifungal activity in vitro and in vivo efficacy in murine models (Bardiot et al., 2015).
Synthesis of Heterocyclic Compounds and Antitumor Evaluation
- Heterocyclic Compounds for Antitumor Activities: The compound was used to synthesize various heterocyclic derivatives, which, upon evaluation, revealed high antitumor activities. These compounds showed inhibitory effects against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, highlighting their potential as anticancer agents (Shams et al., 2010).
Mechanism of Action
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific studies, it’s hard to predict the exact impact of these factors .
Properties
IUPAC Name |
2-cyano-N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c18-7-6-14(21)19-16-15(17(22)20-8-10-23-11-9-20)12-4-2-1-3-5-13(12)24-16/h1-6,8-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWECHBRSTMTPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N3CCOCC3)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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